molecular formula C12H18N2O3 B13993556 Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate

Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate

Cat. No.: B13993556
M. Wt: 238.28 g/mol
InChI Key: OPBSVICNALTEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes an ethyl ester, a tert-butyl group, and a methoxy group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the condensation of ethyl cyanoacetate with tert-butyl acetoacetate in the presence of a base, followed by cyclization with formamidine acetate to form the pyrimidine ring. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(tert-butyl)-4-hydroxypyrimidine-5-carboxylate.

    Reduction: Formation of ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-methanol.

    Substitution: Formation of ethyl 2-(alkyl)-4-methoxypyrimidine-5-carboxylate.

Scientific Research Applications

Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl tert-butyl ether: Used as an oxygenate gasoline additive.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Known for its biological activities.

    tert-Butyl bromoacetate: Used in organic synthesis as a reagent.

Uniqueness

Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidine ring structure, combined with the ethyl ester, tert-butyl, and methoxy groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 2-tert-butyl-4-methoxypyrimidine-5-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-6-17-10(15)8-7-13-11(12(2,3)4)14-9(8)16-5/h7H,6H2,1-5H3

InChI Key

OPBSVICNALTEGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.